molecular formula C9H6BrFO2 B13186880 (2Z)-3-(4-Bromophenyl)-2-fluoroprop-2-enoic acid

(2Z)-3-(4-Bromophenyl)-2-fluoroprop-2-enoic acid

Cat. No.: B13186880
M. Wt: 245.04 g/mol
InChI Key: NVUZWLNDACWMNK-YVMONPNESA-N
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Description

(2Z)-3-(4-Bromophenyl)-2-fluoroprop-2-enoic acid is an organic compound characterized by the presence of a bromophenyl group and a fluoropropenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-Bromophenyl)-2-fluoroprop-2-enoic acid typically involves the reaction of 4-bromobenzaldehyde with a fluorinated reagent under specific conditions. One common method includes the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired product. The reaction conditions often involve the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the (2Z) isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(4-Bromophenyl)-2-fluoroprop-2-enoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the double bond can lead to the formation of saturated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a catalyst such as copper(I) iodide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated aliphatic compounds.

Scientific Research Applications

(2Z)-3-(4-Bromophenyl)-2-fluoroprop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (2Z)-3-(4-Bromophenyl)-2-fluoroprop-2-enoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the fluoropropenoic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(4-Bromophenyl)-3-(3-fluorophenyl)acrylic acid
  • 4-Bromo-2-fluorobenzoic acid
  • 2-Bromo-4-fluorobenzoic acid

Uniqueness

(2Z)-3-(4-Bromophenyl)-2-fluoroprop-2-enoic acid is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H6BrFO2

Molecular Weight

245.04 g/mol

IUPAC Name

(Z)-3-(4-bromophenyl)-2-fluoroprop-2-enoic acid

InChI

InChI=1S/C9H6BrFO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-5H,(H,12,13)/b8-5-

InChI Key

NVUZWLNDACWMNK-YVMONPNESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C(=O)O)\F)Br

Canonical SMILES

C1=CC(=CC=C1C=C(C(=O)O)F)Br

Origin of Product

United States

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